1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of piperazine and is often used as an intermediate in the synthesis of pharmaceuticals, particularly antipsychotic medications like aripiprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods
For industrial production, the method involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing waste. The use of efficient solvents and catalysts is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of neurotransmitter systems and receptor binding.
Medicine: An important intermediate in the production of antipsychotic drugs like aripiprazole.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride involves its interaction with neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual action helps in modulating neurotransmitter activity, making it effective in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and shares similar pharmacological properties.
3,4-Dichlorophenylpiperazine: Known for its activity as a serotonin receptor agonist.
Cariprazine: Another antipsychotic that acts on similar receptors but has a different chemical structure.
Uniqueness
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific binding profile and its role as an intermediate in the synthesis of highly effective antipsychotic medications. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTDNTZBTSXQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-78-9 |
Source
|
Record name | [(2,3-dichlorophenyl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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